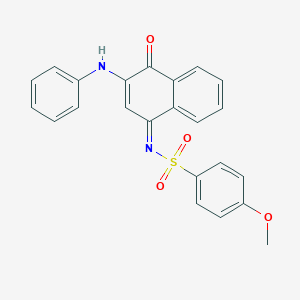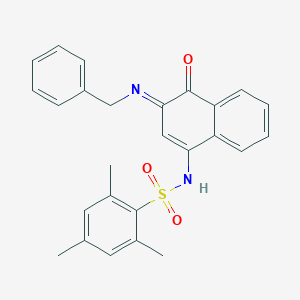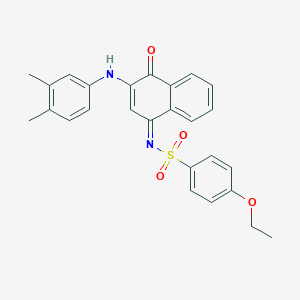![molecular formula C25H20ClNO4S B281375 4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281375.png)
4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and cell survival, and is often overactivated in cancer cells. By inhibiting this pathway, the compound can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide can reduce the levels of pro-inflammatory cytokines in animal models of inflammation. It has also been shown to induce apoptosis in cancer cells, and to inhibit the growth and metastasis of cancer cells in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide in lab experiments is its specificity for the NF-κB pathway. This allows for the study of the effects of inhibiting this pathway on inflammation and cancer cell growth. However, one limitation is the lack of information on the compound's pharmacokinetics and toxicity, which may limit its use in vivo.
Orientations Futures
For research on 4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide include the study of its pharmacokinetics and toxicity in vivo, as well as its potential as a therapeutic agent in the treatment of inflammatory and cancerous diseases. Additionally, the identification of novel derivatives of this compound may lead to the development of more potent and selective inhibitors of the NF-κB pathway.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine in the presence of a base, followed by the reaction with phenylsulfonyl chloride. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has been studied for its potential as an anti-inflammatory and anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models.
Propriétés
Formule moléculaire |
C25H20ClNO4S |
|---|---|
Poids moléculaire |
465.9 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-4-chloro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C25H20ClNO4S/c26-18-12-10-17(11-13-18)25(28)27(32(29,30)20-6-2-1-3-7-20)19-14-15-24-22(16-19)21-8-4-5-9-23(21)31-24/h1-3,6-7,10-16H,4-5,8-9H2 |
Clé InChI |
ZOCLWKZVIZZWBM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
SMILES canonique |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)

![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)


![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)

![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)


